3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid, also known as MDMAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of acrylic acid and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid exerts its anticancer effects by inhibiting the activity of a key enzyme called histone deacetylase (HDAC). HDACs are responsible for deacetylating histones, which leads to the repression of gene transcription. By inhibiting HDAC activity, this compound can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Apart from its anticancer effects, this compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, improve glucose tolerance, and increase insulin sensitivity. Additionally, this compound has been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid is its potential as a therapeutic agent for cancer therapy. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, the potential applications of this compound in other fields, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its limitations.
Conclusion:
This compound is a novel compound that exhibits potential applications in medical research, particularly in the field of cancer therapy. Its mechanism of action involves the inhibition of HDAC activity, which leads to the induction of tumor suppressor genes and the inhibition of cancer cell growth. Apart from its anticancer effects, this compound exhibits various biochemical and physiological effects and has low toxicity and high selectivity towards cancer cells. However, further research is needed to optimize the synthesis method, investigate the pharmacokinetics and pharmacodynamics, and explore the potential applications of this compound in other fields.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid can be synthesized via a multi-step process involving the reaction of 3-(1,3-benzodioxol-5-yl)prop-2-enoic acid with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid has been found to exhibit potential applications in medical research, particularly in the field of cancer therapy. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer therapy.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-2-5-13(6-3-11)17(20)19-14(18(21)22)8-12-4-7-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20)(H,21,22)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUROZGYSAUHMY-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.